Glycerol-2-nitrate

Catalog No.
S578867
CAS No.
620-12-2
M.F
C3H7NO5
M. Wt
137.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycerol-2-nitrate

CAS Number

620-12-2

Product Name

Glycerol-2-nitrate

IUPAC Name

1,3-dihydroxypropan-2-yl nitrate

Molecular Formula

C3H7NO5

Molecular Weight

137.09 g/mol

InChI

InChI=1S/C3H7NO5/c5-1-3(2-6)9-4(7)8/h3,5-6H,1-2H2

InChI Key

QYZBMMOLPVKAPU-UHFFFAOYSA-N

SMILES

C(C(CO)O[N+](=O)[O-])O

Synonyms

glycerol-2-nitrate

Canonical SMILES

C(C(CO)O[N+](=O)[O-])O

Synthesis and Properties:

Glycerol-2-nitrate, also known as nitroglycerin, is a chemical compound with the formula C₃H₅(NO₂₃). It is a pale yellow, oily liquid that is soluble in water, alcohol, and ether. Nitroglycerin is synthesized by the nitration of glycerol with nitric acid and sulfuric acid.

While nitroglycerin has a long history of use as an explosive, its unique properties have also made it an interesting subject of scientific research. Some key properties relevant to research include:

  • Vasodilation: Nitroglycerin has the ability to relax blood vessels, which can be beneficial in treating conditions like angina pectoris and heart failure. This vasodilatory effect is attributed to the release of nitric oxide (NO) from nitroglycerin, which signals smooth muscle relaxation in blood vessel walls .
  • Antimicrobial activity: Studies have shown that nitroglycerin exhibits antimicrobial activity against various bacteria and fungi . However, further research is needed to determine its potential therapeutic applications.
  • Cytotoxic effects: Nitroglycerin has been shown to have cytotoxic effects on some cancer cell lines, suggesting its potential as an anti-cancer agent . However, significant research is still needed to evaluate its safety and efficacy in cancer treatment.

Research Applications:

Due to its unique properties, glycerol-2-nitrate has been explored in various scientific research fields, including:

  • Cardiovascular research: As mentioned earlier, nitroglycerin's vasodilatory properties make it a crucial drug for treating cardiovascular conditions like angina pectoris and heart failure. Research continues to investigate its potential applications in other cardiovascular diseases.
  • Antimicrobial research: The discovery of nitroglycerin's antimicrobial activity has opened doors for further research to explore its potential as a novel antimicrobial agent. Studies are ongoing to understand its mechanism of action and efficacy against various pathogens.
  • Cancer research: The initial findings of nitroglycerin's cytotoxic effects on cancer cells have sparked interest in its potential as an anti-cancer agent. However, extensive research is required to assess its safety and effectiveness in cancer treatment.

Glycerol-2-nitrate, also known as 2-mononitroglycerol, is an organic compound with the molecular formula C3H7NO5C_3H_7NO_5 and a molecular weight of approximately 137.09 g/mol. It is characterized by the presence of a nitro group (-NO₂) attached to the second carbon of the glycerol molecule. This compound is a derivative of glycerol, which is a triol that serves as a backbone for various biological and chemical processes. Glycerol-2-nitrate plays a significant role in both medicinal and industrial applications due to its unique chemical properties.

The mechanism of action of MNG is not fully understood, but it is believed to be similar to that of nitroglycerin. When MNG enters the body, it undergoes enzymatic conversion to nitric oxide (NO) – a potent vasodilator that relaxes blood vessels, leading to decreased blood pressure and improved blood flow to the heart [].

Glycerol-2-nitrate is a hazardous material due to its:

  • Explosivity: MNG is sensitive to shock, heat, and friction and can explode violently [].
  • Toxicity: Exposure to MNG can cause headaches, dizziness, nausea, and vomiting. In severe cases, it can lead to hypotension and methemoglobinemia (a condition where the blood's ability to carry oxygen is impaired) [].
, primarily involving nitration and esterification processes. One notable reaction is its formation from glycerol and nitric acid:

C3H8O3+HNO3C3H7NO5+H2OC_3H_8O_3+HNO_3\rightarrow C_3H_7NO_5+H_2O

This reaction signifies the substitution of one hydroxyl group in glycerol with a nitro group, resulting in glycerol-2-nitrate and water as byproducts. Additionally, glycerol-2-nitrate can further react to form other nitroglycerols through additional nitration:

C3H7NO5+HNO3C3H6N2O7+H2OC_3H_7NO_5+HNO_3\rightarrow C_3H_6N_2O_7+H_2O

These reactions are exothermic and require careful control of conditions to prevent runaway reactions, as seen in the synthesis of other nitroglycerols .

Glycerol-2-nitrate exhibits significant biological activity, particularly in its role as a vasodilator. Similar to its more well-known counterpart, nitroglycerin, it can relax blood vessels, improving blood flow and reducing blood pressure. This property makes it potentially useful in treating cardiovascular conditions such as angina pectoris. Research indicates that glycerol-2-nitrate may also have implications in enhancing athletic performance due to its effects on blood circulation .

The synthesis of glycerol-2-nitrate typically involves the nitration of glycerol using a mixture of concentrated nitric acid and sulfuric acid. The process requires careful temperature control to avoid decomposition or explosive reactions. The general steps include:

  • Preparation: Mix concentrated nitric acid with concentrated sulfuric acid.
  • Nitration: Slowly add glycerol to the acid mixture while maintaining a temperature around 22 °C (72 °F).
  • Isolation: After completion, the product is extracted and purified through various methods such as distillation or crystallization .

Glycerol-2-nitrate has several applications across different fields:

  • Pharmaceuticals: Used as a vasodilator in treating heart conditions.
  • Explosives: Serves as an intermediate in the synthesis of more complex nitroglycerols used in explosives.
  • Cosmetics: Utilized in formulations for its moisturizing properties due to its ability to attract water .

Studies on glycerol-2-nitrate interactions have primarily focused on its pharmacological effects. It has been observed that this compound can interact synergistically with other vasodilators, enhancing their effects on blood circulation. Additionally, research into its metabolic pathways suggests that it may influence nitric oxide production, which plays a critical role in vascular health .

Glycerol-2-nitrate shares structural similarities with several other nitrate esters and glycerol derivatives. Here are some notable compounds for comparison:

Compound NameMolecular FormulaUnique Features
NitroglycerinC3H5N3O9C_3H_5N_3O_9Highly explosive; used extensively in munitions
Glycerol-1-nitrateC3H7NO5C_3H_7NO_5Different position of nitro group; less studied
GlycerinC3H8O3C_3H_8O_3Non-nitrated form; widely used as a humectant
1,2-DinitroglycerinC3H6N2O7C_3H_6N_2O_7Two nitro groups; used in explosives

Uniqueness: Glycerol-2-nitrate's unique position of the nitro group distinguishes it from other nitrated compounds like nitroglycerin and glycerol-1-nitrate. This positional isomerism affects its biological activity and stability compared to other nitrates .

XLogP3

-0.8

Boiling Point

157.5 °C

Melting Point

54.0 °C

UNII

K3K9AJ5J41

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

620-12-2

Wikipedia

Glyceryl 2-nitrate

Dates

Modify: 2023-08-15

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